
Olopatadine N-Oxide
Descripción general
Descripción
Olopatadine N-Oxide is an active metabolite of Olopatadine . It is used in the treatment of allergic disorders such as ocular itching associated with allergic conjunctivitis .
Synthesis Analysis
Olopatadine related compound C (Isoxepac) is the starting material of olopatadine synthesis . Its increase when the sample was subjected to heating or oxidation shows that a degradation pathway into the starting synthesis material is possible . A process for the synthesis of olopatadine has been patented, which involves subjecting compound 2 of step (e) to mesylation and dimethyl amination resulting in compound 7 in the range of 55 to 60% .
Molecular Structure Analysis
The molecular formula of Olopatadine N-Oxide is C21H23NO4 . Its molecular weight is 353.41 .
Chemical Reactions Analysis
Olopatadine hydrochloride shows strong degradation under oxidative and moderate degradation under photolytic environment, with the olopatadine related compound B as the main degradation product . The heat sterilization method yields a higher content of olopatadine hydrochloride degradation products in eye drops compared to unsterilized drug product or drug product sterilized by filtration .
Physical And Chemical Properties Analysis
Olopatadine hydrochloride is a white, crystalline, water-soluble powder . It has an empirical formula C21H23NO3 and a molecular weight of 337.412 g mol−1 .
Aplicaciones Científicas De Investigación
Metabolism and Cytochrome P450 Activity : Olopatadine is metabolized to two metabolites, including Olopatadine N-Oxide, in human liver microsomes. It does not inhibit cytochrome P450 activities, suggesting a low likelihood of drug-drug interactions involving P450 isozymes (Kajita et al., 2002).
Inhibition of Cytokine Gene Expression : Olopatadine has been shown to significantly inhibit the induction of interleukin-4 (IL-4) expression by mast cells both in vivo and in vitro, suggesting its potential use in treating allergic reactions (Matsubara et al., 2004).
Antihistamine Effects on Skin Responses : Olopatadine hydrochloride exhibits rapid and potent antihistamine effects on histamine-induced skin responses, indicating its effectiveness in treating allergic disorders such as urticaria and atopic dermatitis (Morita et al., 2002).
Allergic Conjunctivitis Treatment : As an antihistamine and mast cell stabilizer, olopatadine hydrochloride is effective in treating allergic conjunctivitis. It demonstrates both rapid onset and prolonged action in ocular antiallergic applications (Abelson & Spitalny, 1998).
P-glycoprotein and Brain Penetration : Olopatadine is a substrate of P-glycoprotein, which limits its brain penetration, correlating with its minimal sedation effect in the treatment of allergic disorders (Mimura et al., 2008).
Suppression of Rebound Phenomenon in Topical Steroid Treatment : Olopatadine hydrochloride has been shown to suppress the rebound phenomenon often seen after discontinuation of prolonged use of topical steroids in treating conditions like atopic dermatitis (Tamura et al., 2005).
Therapeutic Effects on Corneal Injury : Olopatadine has been shown to be potentially effective in treating alkali-induced corneal injury in rats, highlighting its anti-inflammatory and anti-angiogenic abilities (Kandeel & Balaha, 2018).
Broad Clinical Applications : Olopatadine's mechanisms of action include mast cell stabilization, H(1)-antihistaminic activity, and anti-inflammatory effects, making it useful for a range of allergic conditions including rhinitis and nonallergic rhinitis (Kaliner et al., 2010).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Olopatadine hydrochloride is currently used to treat some allergic symptoms like allergic rhinitis, chronic urticaria, eczema, dermatitis, and conjunctivitis (itching eyes) . It is expected that future research will continue to explore its potential uses and effectiveness in treating other conditions.
Propiedades
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Olopatadine N-Oxide | |
CAS RN |
173174-07-7 | |
| Record name | Olopatadine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLOPATADINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




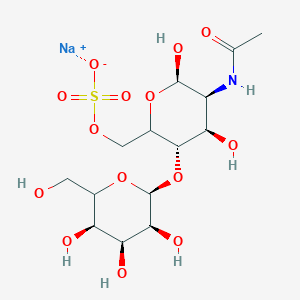
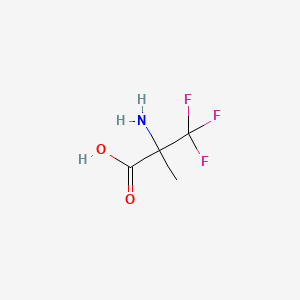
![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)
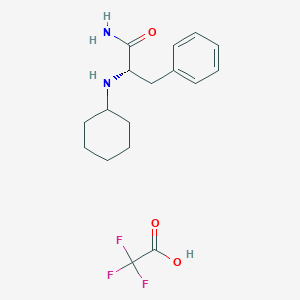
![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)
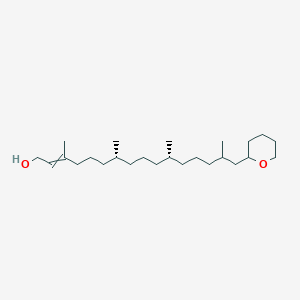
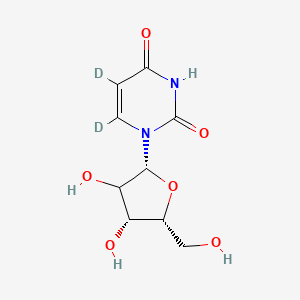
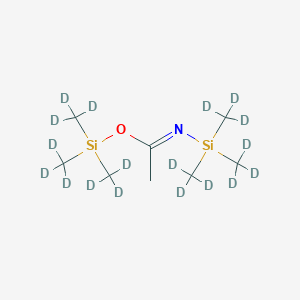
![beta-D-Mannopyranose, O-2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->3)-O-[2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl-(1-->6)]-1,2-O-ethylidene-, acetate (9CI)](/img/structure/B1140937.png)